“5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile” is a chemical compound with the molecular formula C8H2F3N3S and a molecular weight of 229.18 . It’s a light yellow to brown powder .
The synthesis of “5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile” can be accomplished by reacting “3-(Trifluoromethyl)picolinonitrile-2-amine” with thiophosgene in dimethyl sulfoxide .
5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile is a chemical compound with the molecular formula and a molecular weight of 229.18 g/mol. This compound features a trifluoromethyl group and an isothiocyanate functional group attached to a picolinonitrile scaffold, which contributes to its unique chemical properties and reactivity. The presence of these functional groups allows for diverse applications in organic synthesis and medicinal chemistry.
Research indicates that 5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile has potential biological activity due to its ability to interact with various biological targets. Its isothiocyanate group is known for exhibiting anticancer properties by modifying biomolecules through electrophilic attack. Additionally, compounds with similar structures have been studied for their roles in inhibiting specific enzymes related to diseases such as cancer and autoimmune disorders.
The synthesis of 5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile typically involves the reaction of 5-amino-3-(trifluoromethyl)picolinonitrile with thiophosgene. The general procedure includes:
5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile serves multiple purposes across various fields:
Studies on the interactions of 5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile with biological targets focus on its electrophilic nature, which allows it to modify proteins and other biomolecules. These interactions can lead to significant biological effects, including enzyme inhibition and alterations in cellular signaling pathways.
Several compounds share structural similarities with 5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile:
| Compound Name | Unique Features |
|---|---|
| 5-Amino-3-(trifluoromethyl)picolinonitrile | Contains an amino group; different reactivity due to amino substitution |
| 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine | Contains a nitro group; distinct electronic properties affecting biological activity |
| 3-Trifluoromethylpyridine | Lacks isothiocyanate; primarily used in organic synthesis |
| 2-Hydroxy-3-trifluoromethylpyridine | Hydroxy group alters reactivity; used in medicinal chemistry |
| 3-(Trifluoromethyl)-2-pyridinecarbonitrile | Similar nitrile functionality; different applications in material science |
Uniqueness: The uniqueness of 5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile lies in its combination of both an isothiocyanate group and a trifluoromethyl group on the picolinonitrile framework, imparting distinct reactivity and properties that make it valuable for various synthetic applications.
Corrosive;Irritant